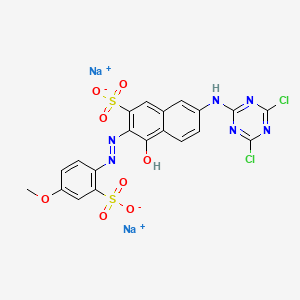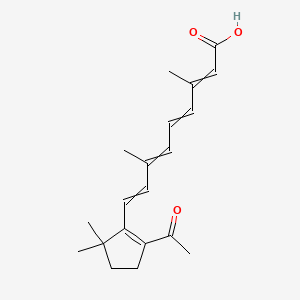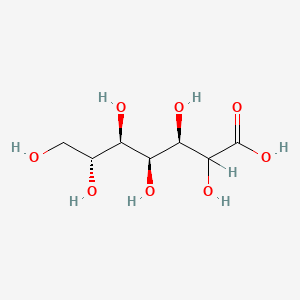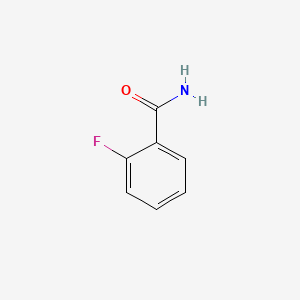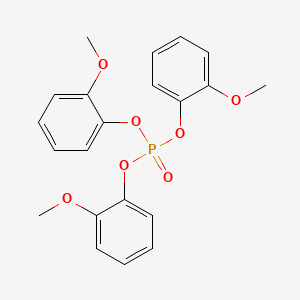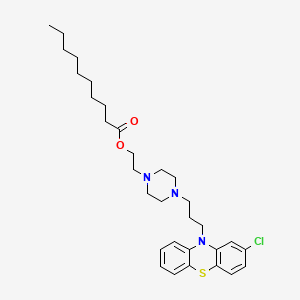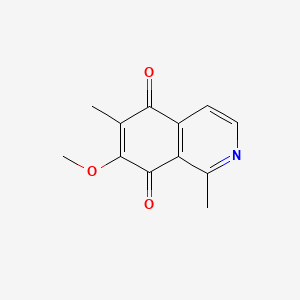![molecular formula C18H14O4 B1203432 菲喃并[1,2-b]菲-10,11-二酮,6,7,8,9-四氢-7-羟基-1-甲基-6-亚甲基- CAS No. 83145-47-5](/img/structure/B1203432.png)
菲喃并[1,2-b]菲-10,11-二酮,6,7,8,9-四氢-7-羟基-1-甲基-6-亚甲基-
描述
Phenanthro(1,2-b)furan-10,11-dione, 6,7,8,9-tetrahydro-7-hydroxy-1-methyl-6-methylene-: is a complex organic compound belonging to the class of polycyclic aromatic compoundsTanshinone II-b . This compound has garnered interest due to its potential biological and pharmacological activities.
科学研究应用
Phenanthro(1,2-b)furan-10,11-dione, 6,7,8,9-tetrahydro-7-hydroxy-1-methyl-6-methylene-: has several applications in scientific research:
Chemistry: : Used as a building block in the synthesis of more complex organic molecules.
Biology: : Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: : Investigated for its therapeutic potential in treating cardiovascular diseases and other conditions.
Industry: : Utilized in the development of new materials and chemical processes.
作用机制
Mode of Action
It is believed to have multiple mechanisms of action, including anti-apoptosis, anti-inflammation, regulating autophagy, limiting glutamate excitotoxicity, inhibiting oxidative stress, and promoting neovascularization .
Biochemical Pathways
Hydroxymethylenetanshinquinone is thought to interact with several biochemical pathways. These include pathways involved in apoptosis, inflammation, autophagy, glutamate toxicity, oxidative stress, and neovascularization . The compound’s effects on these pathways could lead to various downstream effects, potentially contributing to its therapeutic properties.
Pharmacokinetics
It is known that the compound is soluble in chloroform, dichloromethane, ethyl acetate, dmso, and acetone , which could influence its bioavailability and distribution within the body.
Result of Action
The molecular and cellular effects of Hydroxymethylenetanshinquinone’s action are likely to be diverse, given its potential interactions with multiple biochemical pathways. These effects could include reduced cell death (anti-apoptosis), reduced inflammation, altered autophagy, reduced glutamate toxicity, reduced oxidative stress, and increased formation of new blood vessels (neovascularization) .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenanthro(1,2-b)furan-10,11-dione, 6,7,8,9-tetrahydro-7-hydroxy-1-methyl-6-methylene- typically involves multiple steps starting from simpler organic compounds. One common synthetic route involves the cyclization of 2-bromo-3,4-dihydro-1-naphthaldehyde to form the core phenanthro[1,2-b]furan structure. This is followed by various functional group modifications to introduce the hydroxyl, methyl, and methylene groups.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow chemistry and other advanced techniques may also be employed to enhance efficiency and reduce production costs.
化学反应分析
Types of Reactions
This compound can undergo a variety of chemical reactions, including:
Oxidation: : Converting the hydroxyl group to a carbonyl group.
Reduction: : Reducing the carbonyl group to an alcohol.
Substitution: : Replacing hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : Formation of phenanthro[1,2-b]furan-10,11-dione derivatives.
Reduction: : Production of hydroxylated phenanthro[1,2-b]furan derivatives.
Substitution: : Introduction of various functional groups leading to diverse derivatives.
相似化合物的比较
Phenanthro(1,2-b)furan-10,11-dione, 6,7,8,9-tetrahydro-7-hydroxy-1-methyl-6-methylene-: is structurally similar to other phenanthroquinones and furoquinones. Some similar compounds include:
Tanshinone I: : Another compound derived from Salvia miltiorrhiza with similar biological activities.
Cryptotanshinone: : A closely related compound with similar chemical structure and properties.
Conclusion
Phenanthro(1,2-b)furan-10,11-dione, 6,7,8,9-tetrahydro-7-hydroxy-1-methyl-6-methylene-: is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and biological activities make it a valuable target for further study and development.
属性
IUPAC Name |
7-hydroxy-1-methyl-6-methylidene-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O4/c1-8-7-22-18-12-4-3-10-9(2)13(19)6-5-11(10)15(12)17(21)16(20)14(8)18/h3-4,7,13,19H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJKJFRMCYQMLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCC(C4=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101003161 | |
| Record name | 7-Hydroxy-1-methyl-6-methylidene-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101003161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83145-47-5 | |
| Record name | Hydroxymethylenetanshinquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083145475 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Hydroxy-1-methyl-6-methylidene-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101003161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the structural characterization of Hydroxymethylenetanshinquinone?
A1: Research indicates that Hydroxymethylenetanshinquinone possesses the molecular formula C18H14O4 and a melting point ranging from 196-198°C []. Structural elucidation was achieved through spectral analysis, including techniques like NMR and IR, and chemical methods [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


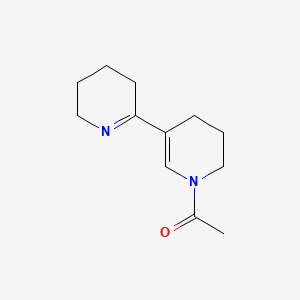
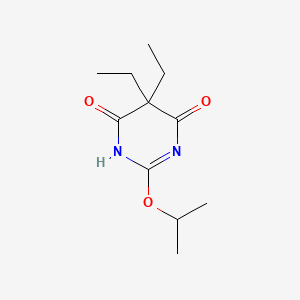
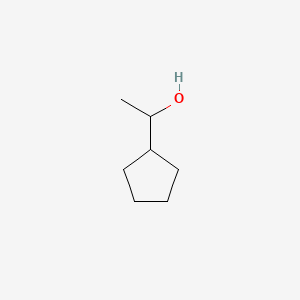
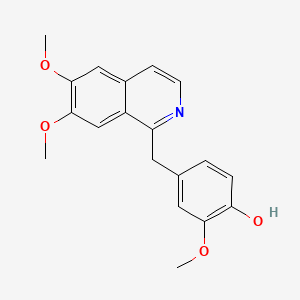
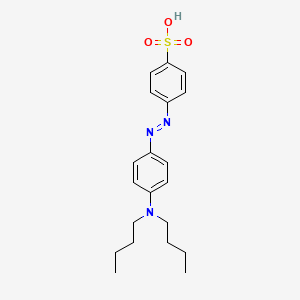
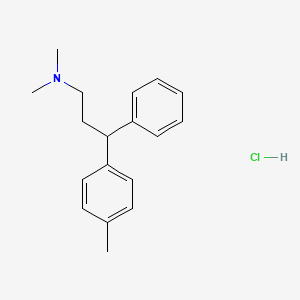
![2-Amino-4-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-ethylsulfonio]butanoate](/img/structure/B1203361.png)
